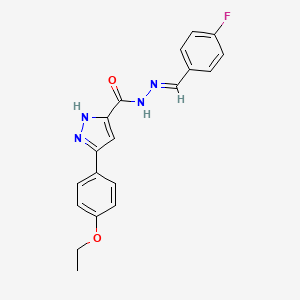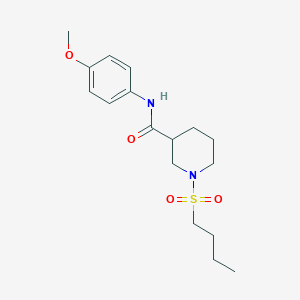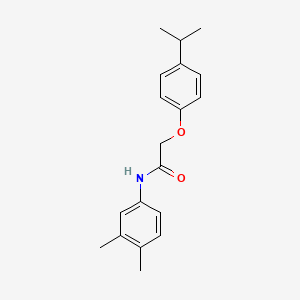
3-(4-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives typically involves reactions between hydrazides and various aldehydes or ketones, often employing reflux in ethanol or other solvents for several hours. The structure of these compounds is usually confirmed through spectroscopic methods such as FT-IR, NMR, and mass spectroscopy, alongside single crystal X-ray diffraction for precise structural elucidation (Alotaibi et al., 2018).
Molecular Structure Analysis
Single-crystal X-ray diffraction is a common technique for determining the molecular structure of pyrazole derivatives, revealing details about the molecule's geometry, including bond lengths and angles. Theoretical calculations, such as density functional theory (DFT), are also used to predict molecular structures in different phases and their electronic properties (Karrouchi et al., 2021).
Chemical Reactions and Properties
Pyrazole derivatives exhibit various chemical behaviors, such as tautomerism, which involves the shifting of protons and electrons within the molecule, leading to different isomeric forms. These compounds often show significant biological activities, including potential antimicrobial and anticancer properties, due to their ability to interact with biological targets (Pakalnis et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are closely related to their chemical structure. These properties are often studied using various spectroscopic techniques and crystallography to understand the compound's behavior in different environments (Jasinski et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are key to understanding the utility of pyrazole derivatives. Computational studies, including DFT and molecular docking, help predict these properties by examining the electronic structure and potential interaction sites within the molecule (Karrouchi et al., 2020).
Applications De Recherche Scientifique
Chemical Synthesis and Structure Analysis
- The synthesis of derivatives including 3-(4-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide involves reactions that lead to the formation of compounds with potential ring-chain equilibrium. These compounds show promise in chemical studies due to their ability to exhibit tautomeric forms in solution, such as 5-hydroxy-2-pyrazoline and enehydrazine tautomers. The process involves the reaction of hydrazides with certain alkenes under specific conditions, highlighting the compound's utility in synthetic chemistry and tautomerism studies (Pakalnis, Zerov, Yakimovich, & Alekseev, 2014).
Biological Activities and Applications
Studies have explored the synthesis of pyrazole- and isoxazole-based heterocycles, including variants of 3-(4-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide, for potential antiviral activities. Specifically, compounds synthesized from related chemical frameworks have shown efficacy against Herpes simplex virus type-1 (HSV-1), demonstrating the broader potential of this chemical class in antiviral research (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
The compound has also been part of studies focusing on the synthesis and characterization of derivatives for cytotoxicity assessment. This includes research on 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, suggesting its structural framework's relevance in developing potential anticancer agents. These studies underscore the importance of structural analysis and modification in enhancing biological activity (Hassan, Hafez, & Osman, 2014).
Molecular Docking and Computational Studies
Research on the structural and molecular docking studies of related compounds, such as (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, provides insights into their potential as medicinal agents. Computational analyses, including density functional theory (DFT) calculations and molecular docking, help in understanding the interaction between these compounds and biological targets, indicating their potential utility in drug design and discovery processes (Karrouchi, Brandán, Sert, et al., 2021).
The study of carbohydrazide-pyrazole compounds, including derivatives of 3-(4-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide, for corrosion protection behavior on mild steel in acidic solutions, showcases the application of these compounds beyond biological activity. Electrochemical and computational approaches provide a comprehensive understanding of their effectiveness and mechanism of action in corrosion inhibition (Paul, Yadav, & Obot, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c1-2-26-16-9-5-14(6-10-16)17-11-18(23-22-17)19(25)24-21-12-13-3-7-15(20)8-4-13/h3-12H,2H2,1H3,(H,22,23)(H,24,25)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMRDYFOSNGQKV-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cis-4-aminocyclohexyl)-N-[1-methyl-2-(1,3-thiazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5565100.png)
![1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5565105.png)


![1-[6-(4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)pyridin-3-yl]ethanone](/img/structure/B5565134.png)
![3-[4-(benzyloxy)phenyl]-N-cyclopentylacrylamide](/img/structure/B5565142.png)
![ethyl [2-(4-morpholinyl)-3-butyn-1-yl]carbamate](/img/structure/B5565166.png)
![1-[(8-fluoro-2-quinolinyl)carbonyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol](/img/structure/B5565168.png)
![3-(2,3-dichloro-6-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5565176.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5565187.png)
![((1S)-2-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-methyl-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5565194.png)
![2-[(4-chlorobenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5565199.png)
![4-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5565201.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-pyrimidinyloxy)benzamide](/img/structure/B5565207.png)